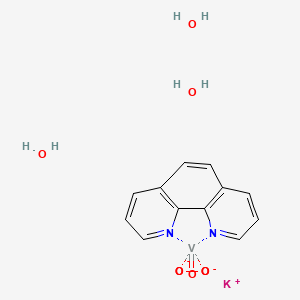

bpV(phen) (potassium hydrate)

Description

Contextualization of Protein Tyrosine Phosphatases as Key Regulatory Enzymes in Cellular Systems

Protein tyrosine phosphatases (PTPs) are a crucial group of enzymes that counteract the activity of protein tyrosine kinases. wikipedia.orgprospecbio.com They achieve this by removing phosphate (B84403) groups from tyrosine residues on proteins, a process known as dephosphorylation. wikipedia.org This enzymatic activity is fundamental to maintaining the appropriate level of protein tyrosine phosphorylation, which is essential for a multitude of cellular processes. wikipedia.orgebi.ac.uk PTPs are key regulatory components in vital signal transduction pathways, such as the MAP kinase pathway, and are integral to the control of cell growth, proliferation, differentiation, and transformation. wikipedia.orgprospecbio.com The PTP superfamily is diverse, with members that can be classified based on their structure and cellular location, including receptor-like and non-receptor PTPs. ebi.ac.uk The dysregulation of PTP activity has been implicated in a variety of diseases, highlighting their importance in cellular homeostasis. diva-portal.orgdovepress.com

Historical Development of PTP Inhibitors as Research Probes and Pharmacological Tools

The recognition of PTPs as critical regulators in signaling pathways spurred the development of inhibitors to study their function and as potential therapeutic agents. researchgate.nettandfonline.com Early research in the 1990s led to the discovery of the first PTP inhibitors, such as dephostatin. nih.gov Since then, the field has expanded significantly, with a continuous search for more specific and potent inhibitors. nih.gov The development of PTP inhibitors has been instrumental in elucidating the specific roles of individual PTPs in various cellular processes. These inhibitors range from natural products and their analogs to synthetic small molecules, peptides, and metal-containing compounds. nih.gov The ultimate goal has been to develop selective inhibitors that can target specific PTPs, thereby minimizing off-target effects and providing precise tools for both research and clinical applications. aacrjournals.org

Identification and Significance of bpV(phen) (potassium hydrate) as a Prominent PTP Inhibitor for Investigational Studies.caymanchem.commedchemexpress.comsigmaaldrich.commedchemexpress.comlabchem.com.my

Among the various classes of PTP inhibitors, vanadium-based compounds have garnered considerable attention. bpV(phen) (potassium hydrate), a bisperoxovanadium compound, has been identified as a potent inhibitor of several PTPs. caymanchem.combertin-bioreagent.com Its significance lies in its ability to act as a powerful research tool to probe the function of PTPs in cellular signaling. sigmaaldrich.comcaymanchem.com It is particularly noted for its selectivity towards certain PTPs, such as PTEN. sigmaaldrich.comcaymanchem.com This selectivity allows researchers to dissect the roles of specific phosphatases in complex signaling networks. sigmaaldrich.com

| Compound | Target PTP | IC50 |

|---|---|---|

| bpV(phen) | PTEN | 38 nM |

| PTP-β | 343 nM | |

| PTP-1B | 920 nM |

Table 1: Inhibitory concentration (IC50) values of bpV(phen) for various Protein Tyrosine Phosphatases (PTPs). Data shows that bpV(phen) is a potent inhibitor of PTEN, and also inhibits PTP-β and PTP-1B at higher concentrations. medchemexpress.comsigmaaldrich.commedchemexpress.comcaymanchem.comselleckchem.com

By inhibiting PTPs, bpV(phen) effectively increases the level of tyrosine phosphorylation on various cellular proteins. unizg.hr This modulation of the cellular phosphoproteome has profound effects on numerous signaling pathways. For instance, bpV(phen) has been shown to activate the insulin (B600854) receptor tyrosine kinase, likely by inhibiting the PTPs associated with the insulin receptor. caymanchem.combertin-bioreagent.com This leads to the promotion of downstream signaling events, including the activation of the PI3-kinase pathway. caymanchem.combertin-bioreagent.comoup.com The ability of bpV(phen) to enhance tyrosine phosphorylation makes it a valuable tool for studying insulin signaling and other pathways regulated by tyrosine phosphorylation. unizg.hroup.com Furthermore, bpV(phen) treatment can lead to the phosphorylation of signaling molecules like MAPKs, including ERK, JNK, and p38, thereby influencing cell survival and apoptosis. unizg.hrsci-hub.se

While various vanadium compounds exhibit PTP inhibitory activity, bpV(phen) possesses distinct characteristics that set it apart in research applications. Unlike simpler vanadium salts such as sodium orthovanadate, which are general PTP inhibitors, bpV(phen) is a more complex molecule with a coordinated phenanthroline ligand. nih.govaacrjournals.org This structural complexity is believed to contribute to its increased potency and altered spectrum of activity against different PTPs. aacrjournals.org Some research suggests that the organic heteroligand can be modified to modulate the specificity and potency of bisperoxovanadium compounds. aacrjournals.org Furthermore, some peroxidovanadium complexes, like bpV(phen), can cause irreversible inhibition by oxidizing the critical cysteine residue in the PTP active site, a mechanism that differs from the reversible competitive inhibition of simpler vanadates. nih.gov This makes bpV(phen) a useful tool for creating more stable and long-lasting inhibition of specific PTPs in experimental settings.

Structure

2D Structure

Properties

IUPAC Name |

potassium;oxovanadium;1,10-phenanthroline;diperoxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q;+1;2*-2;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKKVRTYBGPOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14KN2O8V-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Bpv Phen Action on Protein Tyrosine Phosphatases

Enzymatic Inhibition Kinetics and Potency Studies

The inhibitory effects of bpV(phen) on PTPs have been extensively characterized through kinetic studies, which reveal its potency and the nature of its interaction with these enzymes.

Determination of Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values for Specific PTPs

The potency of bpV(phen) as a PTP inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These values vary for different PTPs, indicating a degree of selectivity. For instance, bpV(phen) demonstrates potent inhibition of several PTPs, with IC50 values often in the nanomolar range. medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com

Published data indicates that bpV(phen) inhibits PTP-1B with an IC50 of 920 nM and PTP-β with an IC50 of 343 nM. medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com It is also a potent inhibitor of PTEN (phosphatase and tensin homolog), a dual-specificity phosphatase, with an IC50 value of 38 nM. medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com Furthermore, bpV(phen) has been shown to inhibit SH2 domain-containing inositol (B14025) 5'-phosphatase-2 at a concentration of 0.1 mM. caymanchem.com In human corneal epithelial cells, 6 µM of bpV(phen) resulted in 98% inhibition of PTP1B activity. nih.gov Studies have also demonstrated that bpV(phen) can inhibit SHP-1. researchgate.netaai.orgresearchgate.net

The following table summarizes the reported IC50 values of bpV(phen) for various PTPs:

| Phosphatase | IC50 Value (nM) |

| PTEN | 38 medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.comcaymanchem.com |

| PTP-β | 343 medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com |

| PTP-1B | 920 medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com |

| SHP-1 | ~100 researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Characterization of Reversibility and Irreversibility of PTP Inhibition

The nature of PTP inhibition by bpV(phen) has been described as both reversible and irreversible, depending on the specific context and experimental conditions. Some studies propose that bisperoxovanadium compounds, including bpV(phen), can cause irreversible inhibition of PTPs by oxidizing the catalytic cysteine residue within the active site. nih.govmcgill.ca This oxidation can lead to the formation of a disulfide bond, rendering the enzyme inactive. mdpi.com

Conversely, other research suggests that the inhibition by bpV(phen) is reversible. mdpi.comnih.gov It has been shown that the oxidative disulfide bridge formed in PTEN upon inhibition by bpV(phen) can be reversed by reducing agents. mdpi.com Specifically, the inhibition of PTEN by bpV(phen) is primarily due to the formation of a disulfide bond between cysteines C124 and C71, which can be reversed by treatment with DTT or GSH. nih.gov The presence of reducing agents, such as DTT, can significantly increase the IC50 value of bpV(phen) for both PTEN and SHP1, suggesting a reversible oxidative mechanism. researchgate.netresearchgate.net

Structural Basis of bpV(phen)-PTP Interactions

The inhibitory activity of bpV(phen) is rooted in its specific structural interactions with PTP enzymes.

Analysis of Ligand Binding Sites on PTPs (e.g., active site, allosteric sites)

The primary binding site for bpV(phen) on PTPs is the active site. nih.gov The vanadate (B1173111) component of the molecule acts as a phosphate (B84403) mimic, allowing it to fit into the PTP active site. nih.gov While the active site is the main target, the possibility of allosteric inhibition, where the inhibitor binds to a site other than the active site to modulate enzyme activity, has also been considered for PTPs, though it is not the primary mechanism described for bpV(phen). researchgate.netnih.gov

Interactions with Conserved PTP Catalytic Cysteine Residues

A key feature of PTPs is a highly conserved catalytic cysteine residue within their active site, which is essential for their enzymatic activity. nih.gov The inhibitory mechanism of bpV(phen) involves the oxidation of this critical cysteine residue. nih.govmcgill.caucl.ac.uk This oxidation can lead to the formation of a disulfide bond, as observed in the inhibition of PTEN where a bond forms between the catalytic Cys124 and another cysteine residue, Cys71. mdpi.comnih.gov This modification renders the phosphatase catalytically inactive. nih.gov

Role of the Vanadate Moiety in Enzyme Complex Formation

The vanadate moiety is crucial for the inhibitory function of bpV(phen). It mimics the trigonal bipyramidal geometry of the phosphate group in the transition state of the dephosphorylation reaction. nih.gov This structural similarity allows the vanadate portion of bpV(phen) to bind to the PTP active site, where it is stabilized by a network of hydrogen bonds. nih.gov The peroxo ligands attached to the vanadium center are believed to be responsible for the oxidation of the catalytic cysteine, leading to the formation of the enzyme-inhibitor complex and subsequent inhibition. nih.govmcgill.ca The formation of Cdk2/SHP-1 complexes has been observed in human ovarian cancer cells following treatment with bpV(phen). nih.govresearchgate.net

Modulation of PTP Conformation and Activity by bpV(phen)

The inhibitory prowess of bpV(phen) stems from its ability to directly interact with and modify the catalytic machinery of PTPs, leading to significant alterations in their structure and function.

Impact on PTP Loop Dynamics and Catalytic Domain Integrity

The catalytic activity of PTPs is intrinsically linked to the conformational flexibility of several key loops within the active site, most notably the P-loop (phosphate-binding loop) and the WPD/IPD loop, which houses a critical aspartic acid residue. biorxiv.orgnih.gov The movement of these loops is essential for substrate binding, catalysis, and product release. biorxiv.orgnih.gov

The primary mechanism by which bpV(phen) disrupts this delicate dance is through the oxidative inhibition of the catalytic domain. mdpi.comucl.ac.uk Mass spectrometric analyses have revealed that treatment with bpV(phen) leads to the oxidation of the essential active site cysteine residue. mdpi.comucl.ac.uk This oxidation results in the formation of a reversible intramolecular disulfide bond between the catalytic cysteine (Cys124 in PTEN) and a nearby, non-catalytic cysteine residue (Cys71 in PTEN). ucl.ac.uknih.gov

Regulation of PTP Substrate Recognition and Dephosphorylation Efficiency

By inducing the formation of a disulfide bond within the active site, bpV(phen) profoundly impacts the ability of PTPs to recognize and dephosphorylate their substrates. The active site of a PTP is finely tuned to accommodate the phosphate group of a phosphotyrosine residue. mdpi.com The oxidative modification of the catalytic cysteine by bpV(phen) sterically and electronically alters this binding pocket, thereby hindering the proper docking of the substrate.

Consequently, the dephosphorylation efficiency is drastically reduced. Studies have shown that bpV(phen) can inhibit the dephosphorylation of various substrates, including the insulin (B600854) receptor kinase (IRK). oup.com In fact, bpV(phen) has been observed to inhibit the in situ dephosphorylation of autophosphorylated insulin receptors with a potency over 1000-fold greater than that of sodium orthovanadate. oup.com This potent inhibition of substrate dephosphorylation is a direct consequence of the compromised catalytic machinery. The inhibition of PTPs by bpV(phen) leads to the hyperphosphorylation of their downstream targets, a key aspect of its insulin-mimetic properties. oup.commedchemexpress.com

Selectivity Profiling of bpV(phen) Across PTP Subfamilies

While bpV(phen) is a broad-spectrum PTP inhibitor, it exhibits a degree of selectivity in its action, with varying potencies against different PTP subfamilies.

Differential Inhibition of Receptor vs. Non-Receptor PTPs

Research indicates that bpV(phen) demonstrates preferential inhibition of certain PTPs, particularly those associated with receptor tyrosine kinases. A notable example is its effect on the insulin receptor kinase (IRK)-associated PTPs. Studies have shown that bpV(phen) can completely inhibit the dephosphorylation of the endosomal IRK while only modestly inhibiting total endosomal PTP activity by approximately 30%. researchgate.netnih.gov This suggests a selective targeting of the PTPs that are in close proximity to and regulate the insulin receptor. oup.com

This selectivity is dose-dependent. At lower concentrations (e.g., 0.1 mM), the effects of bpV(phen) are largely dependent on the presence of the IRK, indicating a more specific inhibition of IRK-associated PTPs. oup.comresearchgate.net At higher concentrations (e.g., 1.0 mM), this specificity is lost, and a broader range of PTPs are inhibited. oup.comresearchgate.net

The non-receptor PTP, PTEN (Phosphatase and Tensin Homolog), is a particularly sensitive target of bpV(phen), with a reported IC50 value of 38 nM. nih.govmedchemexpress.com In contrast, the receptor-like PTP, PTP-β, and the non-receptor PTP, PTP-1B, are inhibited with IC50 values of 343 nM and 920 nM, respectively. nih.govmedchemexpress.com This highlights a significant selectivity of bpV(phen) for PTEN over these other PTPs.

Comparative Analysis with Other Protein Tyrosine Phosphatase Inhibitors

When compared to other PTP inhibitors, bpV(phen) stands out due to its potency and mechanism of action. As a vanadate-based compound, it belongs to a class of inhibitors known for their ability to mimic the transition state of the dephosphorylation reaction. mdpi.com However, unlike the simple inorganic salt sodium orthovanadate, the organic phenanthroline ligand in bpV(phen) contributes to its increased potency. oup.com As mentioned earlier, bpV(phen) is over 1000-fold more potent than sodium orthovanadate in inhibiting the dephosphorylation of the insulin receptor. oup.com

Other vanadium-based compounds, such as bis(maltolato)oxovanadium(IV) (BMOV), also act as PTP inhibitors. ucl.ac.uk However, mass spectrometry studies have shown that bpV(phen) causes oxidation of the active site cysteine, a mechanism not observed with BMOV. ucl.ac.uk

In the broader landscape of PTP inhibitors, which includes compounds like phenylarsine (B13959437) oxide and dephostatin, bpV(phen) is distinguished by its peroxovanadium core, which is central to its oxidative mechanism of inhibition. sigmaaldrich.com While many PTP inhibitors act as competitive inhibitors by binding to the active site, the covalent modification induced by bpV(phen) represents a distinct and highly effective mode of action.

Cellular and Subcellular Biological Effects of Bpv Phen in Research Models

Perturbation of Intracellular Phosphotyrosine Signaling Networks

As a powerful inhibitor of PTPs, bpV(phen) profoundly alters the landscape of intracellular phosphotyrosine signaling. nih.gov This interference with the dephosphorylation of tyrosine residues on proteins leads to a global increase in tyrosine phosphorylation, thereby activating a cascade of downstream signaling events. frontiersin.org

Upregulation of Specific Tyrosine Phosphorylation Events

The primary mechanism of bpV(phen) involves the inhibition of PTPs, which are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins. nih.gov By inhibiting these phosphatases, bpV(phen) leads to the hyperphosphorylation of various protein substrates. A key target of bpV(phen) is the insulin (B600854) receptor kinase (IRK). nih.govoup.com Studies have shown that bpV(phen) prevents the dephosphorylation of the IRK, leading to its sustained activation and enhanced tyrosine phosphorylation of its β-subunit. oup.com This activation is dependent on the intrinsic kinase activity of the IRK itself. nih.gov

In research using HTC rat hepatoma cells overexpressing the normal insulin receptor (HTC-IR), treatment with 0.1 mM bpV(phen) resulted in a significant increase in the tyrosine phosphorylation of the IR β-subunit and an enhancement of IRK activity. nih.govoup.com This effect was not observed in cells with a kinase-deficient IRK, highlighting the specificity of bpV(phen)'s action. nih.gov Furthermore, in the fat body of the insect Rhodnius prolixus, injection of bpV(phen) caused a general increase in the phosphorylation of tyrosine residues. frontiersin.org

The inhibition of PTPs by bpV(phen) is not limited to the IRK-associated phosphatases. It has been shown to inhibit a range of PTPs, with a particular potency against PTEN. medchemexpress.comsigmaaldrich.com This broad-spectrum inhibitory action leads to the hyperphosphorylation of numerous cellular proteins, thereby initiating a wide array of signaling cascades. researchgate.net

Crosstalk with Other Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK pathways)

The bpV(phen)-induced alteration of phosphotyrosine signaling networks creates significant crosstalk with other major intracellular signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway:

The inhibition of PTEN by bpV(phen) is a critical event that directly activates the PI3K/Akt/mTOR pathway. nih.govnih.gov PTEN normally functions to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates Akt. By inhibiting PTEN, bpV(phen) leads to the accumulation of PIP3 at the plasma membrane, resulting in the robust activation of Akt. nih.gov This activation of Akt, in turn, phosphorylates and activates downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Studies in various cell models have demonstrated this effect. For instance, in spinal neurons, bpV(phen) treatment led to increased phosphorylation of Akt and the mTOR downstream target, S6 ribosomal protein. nih.gov This activation of the PI3K/Akt/mTOR pathway has been linked to the neuroprotective effects of bpV(phen). nih.gov Similarly, in lung epithelial cells, bpV(phen)-mediated PTEN inhibition resulted in increased Akt phosphorylation. nih.gov The recruitment of class Ia PI3K to phosphotyrosine-containing protein complexes is also stimulated by bpV(phen) in a time- and concentration-dependent manner. researchgate.net

MAPK Pathways:

The influence of bpV(phen) on the Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, is complex and often cell-type and concentration-dependent. nih.govunizg.hr

ERK Pathway: In some contexts, bpV(phen) can lead to the activation of the ERK pathway. nih.govunizg.hr For example, in BEAS2B lung epithelial cells, bpV(phen) treatment resulted in a dose-dependent increase in ERK phosphorylation. nih.gov This activation of ERK, alongside Akt, was shown to be crucial for the enhanced cell migration observed with PTEN inhibition. nih.gov However, in other cell types, such as RINm5F cells, bpV(phen) did not affect ERK phosphorylation. nih.govsci-hub.se Interestingly, in HTC-M1030 cells with a kinase-deficient insulin receptor, bpV(phen) could still activate ERK1, suggesting an IRK-independent mechanism of ERK activation. nih.govoup.com

JNK and p38 Pathways: In contrast to the often pro-survival signals of the ERK pathway, bpV(phen) has been shown to induce strong and sustained activation of the stress-activated protein kinases (SAPKs), JNK and p38, particularly at higher concentrations. nih.govunizg.hrsci-hub.se In RINm5F cells and PC12 cells, treatment with higher concentrations of bpV(phen) led to the robust activation of JNK and p38, which preceded the induction of apoptosis. nih.govunizg.hrsci-hub.se This sustained activation of JNK and p38 is a common trigger for apoptotic cell death. sci-hub.se

The table below summarizes the effects of bpV(phen) on these key signaling pathways in different research models.

| Cell Line/Model | Pathway Affected | Key Findings |

| HTC-IR Cells | IRK, PI3K/Akt | Increased IRK tyrosine phosphorylation and activity, leading to downstream signaling. nih.gov |

| Rhodnius prolixus | IR-like receptor, Akt | General increase in tyrosine phosphorylation and phosphorylation of Akt. frontiersin.org |

| Spinal Neurons | PTEN/PI3K/Akt/mTOR | Inhibition of PTEN leads to activation of PI3K/Akt/mTOR signaling, promoting neuroprotection. nih.gov |

| BEAS2B Lung Epithelial Cells | PTEN/Akt, ERK | PTEN inhibition activates both Akt and ERK pathways, enhancing cell migration. nih.gov |

| RINm5F Cells | JNK, p38 MAPK | Strong and sustained activation of JNK and p38, leading to apoptosis. No effect on ERK. nih.govsci-hub.se |

| PC12 Cells | ERK, JNK, p38 MAPK | Bimodal effect: low concentrations activate ERK (survival), high concentrations activate JNK/p38 (apoptosis). unizg.hr |

Impact on Fundamental Cellular Processes in In Vitro Systems

The profound effects of bpV(phen) on intracellular signaling translate into significant impacts on fundamental cellular processes, including cell proliferation, differentiation, and programmed cell death.

Modulation of Cell Proliferation and Growth

The effect of bpV(phen) on cell proliferation is often described as bimodal, with the outcome being highly dependent on the concentration used and the cell type. sci-hub.se

At lower concentrations, bpV(phen) can exhibit proliferative or survival-enhancing effects, often linked to the activation of the ERK pathway. unizg.hr However, at higher concentrations, bpV(phen) typically inhibits cell proliferation and growth. nih.govresearchgate.net For example, in neuroblastoma NB41 and glioma C6 cells, bpV(phen) caused a marked decrease in proliferation rates and led to an accumulation of cells at the G2/M transition of the cell cycle. nih.gov This cell cycle arrest was associated with the hyperphosphorylation and reduced activity of the cell cycle regulatory protein p34cdc2. nih.gov

In immortalized mouse hippocampal neuronal precursor cells (HT22), a higher concentration of bpV(phen) (3 µM) was found to decrease cell viability and inhibit proliferation. researchgate.net This was accompanied by a blockage of the cell cycle and an increased expression of the cell cycle inhibitor p21. researchgate.net Similarly, in lung epithelial cells, bpV(phen) at concentrations of 1 and 2 µM significantly reduced cell proliferation. nih.gov

The following table summarizes the concentration-dependent effects of bpV(phen) on cell proliferation in different cell lines.

| Cell Line | Concentration | Effect on Proliferation |

| PC12 Cells | Low (e.g., 1-3 µM) | Survival-enhancing. unizg.hr |

| PC12 Cells | High (e.g., 10-100 µM) | Inhibition of proliferation, induction of cell death. unizg.hr |

| NB41 and C6 Cells | Not specified, but dose-dependent | Marked decrease in proliferation, G2/M arrest. nih.gov |

| HT22 Cells | 3 µM | Decreased viability and inhibited proliferation. researchgate.net |

| Lung Epithelial Cells | 1-2 µM | Significant reduction in proliferation. nih.gov |

Regulation of Cellular Differentiation

The role of bpV(phen) in cellular differentiation is complex and appears to be linked to its ability to modulate tyrosine phosphorylation of key regulatory proteins.

In the context of myoblast differentiation, bpV(phen) has been shown to have an inhibitory effect. The differentiation of human myoblasts into myotubes is initiated by the upregulation of the Kir2.1 potassium channel, which is triggered by its dephosphorylation at tyrosine 242. biologists.com By inhibiting tyrosine phosphatases, bpV(phen) prevents this dephosphorylation event, thereby keeping the Kir2.1 channels in an inactive, phosphorylated state. biologists.com This leads to a slowdown of Kir2.1 activation and ultimately blocks the fusion of myoblasts into myotubes. biologists.com

Conversely, in the context of T-cell differentiation, PTEN inhibition by bpV(phen) has been shown to influence the differentiation of T helper cells. Specifically, bpV(phen) was found to reduce the expression of genes related to Th17 cell differentiation and induce the expression of FOXP3, a key transcription factor for regulatory T cells. rupress.org This suggests that by modulating the PI3K/Akt pathway, bpV(phen) can shift the balance of T-cell differentiation.

Furthermore, in lung fibroblasts, bpV(phen) was used to investigate the role of PTEN in lipopolysaccharide (LPS)-induced differentiation. nih.gov Overexpression of PTEN was shown to suppress the differentiation of these fibroblasts into myofibroblasts, an effect that could be reversed by the PTEN inhibitor bpV(phen). nih.gov

Induction or Suppression of Apoptosis and Pyroptosis

A significant body of research has focused on the ability of bpV(phen) to induce programmed cell death, primarily apoptosis, and more recently, pyroptosis.

Apoptosis:

The induction of apoptosis by bpV(phen) is a well-documented phenomenon, particularly at higher concentrations. nih.govmedchemexpress.comnih.gov This process is often mediated by the sustained activation of the JNK and p38 MAPK pathways. nih.govsci-hub.se In RINm5F cells, treatment with bpV(phen) provoked cell death predominantly through apoptosis, characterized by chromatin condensation. sci-hub.se This was accompanied by strong and sustained JNK and p38 activation. nih.govsci-hub.se Interestingly, in this model, caspase-3 was not activated, suggesting a caspase-3-independent apoptotic pathway. nih.govsci-hub.se

In contrast, in PC12 cells, higher concentrations of bpV(phen) induced apoptotic cell death that was preceded by the activation of caspase-3, in addition to JNK and p38 activation. unizg.hr In MEF cells, bpV(phen) treatment led to a dose-dependent increase in the levels of the 89-kD PARP fragment, a hallmark of apoptosis. nih.gov The apoptotic effect of bpV(phen) has also been observed in human ovarian cancer cells and is being explored for its antineoplastic potential. aacrjournals.org

Pyroptosis:

More recent studies have revealed that bpV(phen) can also induce pyroptosis, a form of programmed cell death distinct from apoptosis that is characterized by the activation of caspase-1 and the release of cellular contents. nih.govnih.gov In MEF cells, treatment with bpV(phen) resulted in a dose-dependent increase in the levels of active caspase-1 and a corresponding increase in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell lysis. nih.gov This indicates that bpV(phen) can trigger both apoptotic and pyroptotic cell death pathways. nih.gov

The table below provides a summary of the effects of bpV(phen) on apoptosis and pyroptosis in different cell models.

| Cell Line/Model | Cell Death Pathway(s) | Key Molecular Events |

| RINm5F Cells | Apoptosis | Sustained JNK and p38 activation; caspase-3 independent. nih.govsci-hub.se |

| PC12 Cells | Apoptosis | JNK and p38 activation; caspase-3 activation. unizg.hr |

| MEF Cells | Apoptosis and Pyroptosis | Increased PARP cleavage (apoptosis); increased active caspase-1 and LDH release (pyroptosis). nih.gov |

| Human Ovarian Cancer Cells | Apoptosis | Induction of apoptosis. aacrjournals.org |

Influence on Cell Migration and Invasion

The peroxovanadium compound bpV(phen) has been identified as a significant modulator of cell migration, primarily through its inhibitory action on the phosphatase and tensin homolog (PTEN). In vitro studies on human epithelial cells have shown that the enhanced cell migration prompted by PTEN inhibition with bpV(phen) is a major contributor to wound repair. mdpi.com Research using lung epithelial cells demonstrated that treatment with 1 μM bpV(phen) resulted in a significant increase in cell migration. nih.gov This enhanced wound closure was attributed to increased cell motility rather than proliferation, as bpV(phen) at concentrations of 1 and 2 μM was found to reduce cell proliferation. nih.gov

The mechanisms underlying this increased migration involve the activation of downstream signaling pathways. The effects of PTEN inhibition by bpV(phen) on lung epithelial cell migration are mediated by both Akt and ERK signaling. nih.gov In a different context, bpV(phen) was used to study the signaling of extracellular anterior gradient protein 3 (eAGR3) in breast cancer cells. spandidos-publications.com While not the primary agent, its use as a phosphotyrosine phosphatase inhibitor helped reveal that eAGR3 induces the tyrosine phosphorylation of several proteins, including those in the Src family kinases, which are crucial for cell migration. spandidos-publications.com

However, the effect of bpV(phen) on migration can be context-dependent. In C643 anaplastic thyroid cancer cells, bpV(phen) on its own did not affect basal migration but did attenuate the migration-inhibitory effects of Sphingosine 1-phosphate (S1P), showcasing its role as a modulator of specific signaling pathways. bioscientifica.com

Table 1: Effects of bpV(phen) on Cell Migration in Various Research Models

| Cell Type | Concentration | Observed Effect | Associated Pathway | Citation |

|---|---|---|---|---|

| Human Lung Epithelial Cells (BEAS2B) | 1 μM | Significant increase in cell migration. | Akt and ERK signaling | nih.gov |

| Human Epithelial Cells | Not specified | Enhanced cell migration, contributing to wound repair. | PTEN inhibition | mdpi.com |

| Aortic Endothelial Cells | Not specified | Significant increase in cell migration from aortic rings. | Not specified | researchgate.net |

| Anaplastic Thyroid Cancer Cells (C643) | 3 μM | Attenuated the inhibitory effect of S1P on migration; no effect on basal migration. | PTEN inhibition | bioscientifica.com |

Effects on Gene Expression and Protein Synthesis

bpV(phen) exerts notable effects on the expression of various genes and the post-translational modification of proteins. In primary rat hepatocyte cultures, bpV(phen) was found to completely block the dexamethasone (B1670325) and glucagon-stimulated increase in mRNA levels for insulin-like growth factor binding protein-1 (IGFBP-1) and IGFBP-4. sigmaaldrich.com This inhibitory action on IGFBP-1 gene expression occurs through a signaling pathway that is independent of phosphatidylinositol 3'-kinase and p70s6k, distinguishing its mechanism from that of insulin. sigmaaldrich.com The high activity of mitogen-activated protein (MAP) kinase observed in response to bpV(phen) is thought to play a role in this gene repression. sigmaaldrich.com

The compound also influences the expression of enzymes involved in signaling and cell cycle regulation. In RINm5F cells, treatment with bpV(phen) suppressed the expression of MAPK phosphatase MKP-1. nih.gov In immortalized mouse hippocampal neuronal precursor cells (HT22), a 3 μM concentration of bpV(phen) led to an increase in both mRNA and protein expression of DNA methyltransferase 3B (DNMT3B) and the cell cycle regulatory factor p21. researchgate.net

Regarding its target, PTEN, studies have shown varied effects on its expression. In lipopolysaccharide (LPS)-treated primary mouse lung fibroblasts, bpV(phen) inhibited the dephosphorylation activity of PTEN without affecting its mRNA or protein expression levels. d-nb.info Conversely, some in vivo studies have reported that bpV(phen) can decrease PTEN expression and promote the phosphorylation of both PTEN and AKT. nih.gov

Table 2: Documented Effects of bpV(phen) on Gene and Protein Expression

| Target Gene/Protein | Cell/System | Effect of bpV(phen) | Citation |

|---|---|---|---|

| IGFBP-1 & IGFBP-4 | Primary Rat Hepatocytes | Abrogated induced mRNA expression. | sigmaaldrich.com |

| MAPK Phosphatase (MKP-1) | RINm5F Cells | Suppressed expression. | nih.gov |

| DNMT3B | Mouse Hippocampal Neurons (HT22) | Increased mRNA and protein expression. | researchgate.net |

| p21 | Mouse Hippocampal Neurons (HT22) | Increased expression. | researchgate.net |

| PTEN | Mouse Lung Fibroblasts (in vitro) | No effect on mRNA or protein expression. | d-nb.info |

| PTEN | In vivo studies | Decreased expression and increased phosphorylation. | nih.gov |

Modulation of Autophagy and Lysosomal Fusion

Contrary to what might be predicted from its function as a PTEN inhibitor, which would typically activate autophagy, bpV(phen) has been shown to disrupt the autophagic process at a critical late stage. nih.govresearchgate.net Research demonstrates that bpV(phen) impairs the fusion of autophagosomes with lysosomes. nih.govresearchgate.net This disruption leads to a blockage in the degradation of autophagosomal cargo and results in the accumulation of autophagosomes within the cell. nih.govresearchgate.net

The underlying mechanism involves the destabilization of microtubules, which are essential for the transport of autophagosomes to lysosomes. nih.govresearchgate.net bpV(phen) achieves this by disrupting the interaction between the sequestosome 1 (p62) protein and histone deacetylase 6 (HDAC6). nih.govresearchgate.net This disruption enhances the deacetylase activity of HDAC6 on α-tubulin, leading to the impairment of stable acetylated microtubules required for the fusion process. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This novel function reveals a complexity in the cellular effects of bpV(phen) beyond simple PTEN inhibition, linking it directly to the regulation of microtubule dynamics and autophagic flux. nih.govresearchgate.net The resulting autophagy defects can lead to cellular stress and trigger various forms of cell death. nih.govresearchgate.net

Table 3: Mechanistic Effects of bpV(phen) on Autophagy and Lysosomal Fusion

| Cellular Component | Effect of bpV(phen) | Consequence | Citation |

|---|---|---|---|

| p62-HDAC6 Interaction | Disrupts the protein complex. | Activates HDAC6 deacetylase activity. | nih.govresearchgate.net |

| α-tubulin | Increases deacetylation via HDAC6. | Impairs stable acetylated microtubules. | nih.govresearchgate.net |

| Autophagosome-Lysosome Fusion | Blocks fusion. | Leads to accumulation of autophagosomes. | nih.govresearchgate.netfrontiersin.orgfrontiersin.org |

Effects on Neurotransmitter Exocytosis

In the context of neurobiology, bpV(phen) has been shown to modulate the release of neurotransmitters. Studies conducted in PC12 cells, a common model for neuronal function, found that bpV(phen) significantly enhances dopamine (B1211576) exocytosis. mcgill.ca This effect is not spontaneous; bpV(phen) does not elicit dopamine secretion on its own but potentiates the release induced by a Ca2+-ionophore. mcgill.ca The potentiation is both dose- and time-dependent, reaching its maximum effect after approximately 20 minutes of incubation with 30 μM bpV(phen). mcgill.ca

The stimulatory effect of bpV(phen) on dopamine release is long-lasting and appears to be largely irreversible, which contrasts with the transient and inhibitory effects of other phosphatase inhibitors like orthovanadate. mcgill.ca The mechanism is dependent on the presence of extracellular calcium, as the effect is abolished by the calcium-chelating agent EGTA. mcgill.ca Furthermore, the action of bpV(phen) is linked to the phosphorylation of key proteins involved in the exocytotic machinery. mcgill.ca The compound was observed to increase the tyrosine phosphorylation of both extracellular-regulated protein kinases (ERK) and synaptophysin, with the time course of synaptophysin phosphorylation paralleling the potentiation of dopamine release. mcgill.ca This suggests that bpV(phen) enhances dopamine exocytosis, at least in part, through an ERK-mediated signaling pathway and by affecting synaptophysin-associated phosphatases. mcgill.ca

Subcellular Localization and Organelle-Specific Effects

Influence on Endoplasmic Reticulum Assembly and Function

The structural integrity and function of the endoplasmic reticulum (ER) are subject to regulation by bpV(phen). Research using a cell-free reconstitution system demonstrated that bpV(phen) directly inhibits the assembly of the transitional endoplasmic reticulum (tER), a specialized subdomain of the ER involved in protein export. nih.gov This inhibition was coincident with an increase in the tyrosine phosphorylation of the ATPase p97 (also known as VCP) and its subsequent release from membranes. nih.gov Morphometric analysis confirmed that treatment with 100 μM bpV(phen) led to a significant decrease in the total number of reconstituted tER networks and a six-fold reduction in the smooth tubular membranes associated with them. nih.gov These findings suggest that the tyrosine phosphorylation state of p97, modulated by phosphatases that bpV(phen) inhibits, is a critical regulatory step in the assembly of the early secretory pathway. nih.govaacrjournals.org

Beyond structural assembly, bpV(phen) also influences ER stress signaling pathways. It has been used as a tool to investigate the role of tyrosine phosphorylation in the unfolded protein response (UPR). biorxiv.org For example, its use as a tyrosine phosphatase inhibitor helped demonstrate that the tRNA ligase RtcB is tyrosine phosphorylated, which in turn modulates the activity of the ER stress sensor IRE1. biorxiv.org In another study on endothelial cells, bpV(phen) was shown to prevent the loss of phosphorylated Focal Adhesion Kinase (pFAK) during ER stress, suggesting it can counteract specific downstream consequences of ER stress. nih.gov

Table 4: Effect of bpV(phen) on In Vitro Transitional ER Assembly

| Condition | Measurement | Result | Citation |

|---|---|---|---|

| Control | Total tER Networks | Baseline | nih.gov |

| 100 μM bpV(phen) | Total tER Networks | Significantly decreased | nih.gov |

| Control | Smooth Tubular Membranes in tER | Baseline | nih.gov |

| 100 μM bpV(phen) | Smooth Tubular Membranes in tER | Reduced 6-fold | nih.gov |

| p97 Protein | Tyrosine Phosphorylation | Enhanced | nih.gov |

Mitochondrial Function and Energetics

The influence of bpV(phen) extends to mitochondria, where it has been shown to affect critical processes such as mitophagy and apoptosis. In a study using H9c2 cardiac myoblasts subjected to hypoxia/reoxygenation injury, treatment with bpV(phen) inhibited PINK1/Parkin-mediated mitophagy, a key quality control pathway that removes damaged mitochondria. medchemexpress.com

In the same model, bpV(phen) treatment was associated with an increase in apoptosis. medchemexpress.com A key indicator of the mitochondrial involvement in this process was the significant promotion of cytoplasmic cytochrome c accumulation. medchemexpress.com The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical step in the activation of the intrinsic apoptotic pathway.

These findings indicate that bpV(phen) can interfere with mitochondrial quality control mechanisms and can promote mitochondrial-dependent cell death pathways under conditions of cellular stress.

Nucleocytoplasmic Transport Regulation

The compound bpV(phen) has been shown in various research models to modulate the intricate process of nucleocytoplasmic transport, the bidirectional movement of molecules between the nucleus and the cytoplasm. This regulation is not exerted through direct interaction with the core transport machinery, such as importins or exportins. Instead, bpV(phen)'s primary mechanism of action lies in its potent inhibition of protein tyrosine phosphatases (PTPs) and Phosphatase and Tensin Homolog (PTEN). researchgate.netscribd.com This inhibitory action alters the phosphorylation state of key signaling proteins, which in turn dictates their subcellular localization and, consequently, their ability to be transported across the nuclear envelope.

The transport of many proteins is regulated by post-translational modifications, particularly phosphorylation, which can mask or expose nuclear localization signals (NLS) or nuclear export signals (NES). By inhibiting the phosphatases that dephosphorylate these signals, bpV(phen) can effectively trap proteins within the nucleus, preventing their export back to the cytoplasm.

Regulation of p42/p44 MAPK Nucleocytoplasmic Shuttling

One of the well-documented effects of bpV(phen) on nucleocytoplasmic transport is its influence on the p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p42/p44 MAPKs are proteins that shuttle between the cytoplasm and the nucleus to regulate gene expression in response to extracellular stimuli. biologists.com Their nuclear export is a tightly regulated process that requires their dephosphorylation within the nucleus.

Research has demonstrated that treatment with bpV(phen) leads to a significant accumulation of the phosphorylated, active form of p42/p44 MAPKs within the nucleus. biologists.com This occurs because bpV(phen) inhibits the nuclear tyrosine or dual-specificity phosphatases responsible for inactivating these MAPKs. biologists.com By preventing their dephosphorylation, bpV(phen) effectively blocks their subsequent export from the nucleus, leading to a prolonged nuclear presence and sustained signaling activity. biologists.com This was further evidenced by studies using Leptomycin B, an inhibitor of active nuclear export, which showed a similar, albeit weaker, nuclear accumulation of p42/p44 MAPKs, suggesting an ongoing and efficient shuttling process that is disrupted by bpV(phen). biologists.com

Modulation of Cdc25A Nuclear Localization

The cell division cycle 25A (Cdc25A) phosphatase, a critical regulator of cell cycle progression, also undergoes nucleocytoplasmic shuttling. Its localization is crucial for its function in activating cyclin-dependent kinases (CDKs) at different cellular compartments. Research into the effects of bisperoxovanadium compounds, including bpV(phen), has provided evidence of their ability to inhibit Cdc25A. dtic.mil

Studies have characterized the nuclear localization sequence (NLS) and nuclear export sequence (NES) of Cdc25A, revealing a dynamic shuttling process. nih.gov While direct studies on bpV(phen)'s effect on the transport machinery for Cdc25A are limited, its known inhibitory effect on phosphatases suggests an indirect regulatory role. By altering the phosphorylation status of Cdc25A or its regulatory partners, bpV(phen) can influence its subcellular distribution, contributing to cell cycle arrest. dtic.mil The nuclear export of Cdc25A has been shown to be partially independent of the common CRM1-mediated pathway, suggesting a complex regulatory network that could be influenced by the broad phosphatase inhibition induced by bpV(phen). nih.gov

Influence on FOXO1 Nuclear Export

The Forkhead box protein O1 (FOXO1) is a transcription factor that plays a pivotal role in metabolism, cell proliferation, and stress resistance. Its activity is tightly controlled by its subcellular localization, which is in turn regulated by phosphorylation. In response to insulin or growth factors, FOXO1 is phosphorylated, leading to its export from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity. nih.govdovepress.commdpi.com

As a potent PTEN inhibitor, bpV(phen) indirectly influences the PI3K/Akt signaling pathway, which is a primary regulator of FOXO1 phosphorylation. researchgate.net Inhibition of PTEN by bpV(phen) leads to increased Akt activity, which would be expected to promote the phosphorylation of FOXO1 at key residues (Thr24, Ser256, and Ser319), facilitating its nuclear exclusion. dovepress.com This phosphorylation-dependent nuclear export is a critical mechanism for controlling gene expression downstream of insulin signaling. nih.govreactome.org Therefore, by modulating the upstream kinases and phosphatases that control FOXO1 phosphorylation, bpV(phen) can significantly impact its nucleocytoplasmic transport and, consequently, its function as a transcription factor.

Interactive Data Table: Effects of bpV(phen) on Nucleocytoplasmic Transport of Key Proteins

| Protein Target | Research Model | Observed Effect of bpV(phen) | Implied Mechanism of Action | Citation |

| p42/p44 MAPK | Serum-stimulated cells | Nuclear accumulation of phosphorylated p42/p44 MAPKs | Inhibition of nuclear tyrosine or dual-specificity phosphatases, preventing dephosphorylation required for export. | biologists.com |

| Cdc25A | HeLa cells, untransformed fibroblasts | Implied modulation of localization | Indirectly through inhibition of phosphatases that regulate Cdc25A's phosphorylation status and subcellular distribution. | dtic.milnih.gov |

| FOXO1 | Various cell lines | Indirectly promotes nuclear exclusion | Inhibition of PTEN leads to activation of the PI3K/Akt pathway, promoting FOXO1 phosphorylation and subsequent export. | researchgate.netnih.govdovepress.comreactome.org |

Applications of Bpv Phen in Pre Clinical Research Models

Utilization in In Vitro Experimental Systems

In vitro models have provided a foundational understanding of the molecular effects of bpV(phen). These systems allow for controlled investigation into the compound's influence on cellular behavior and specific biochemical pathways.

Cultured Cell Lines

bpV(phen) has been evaluated across a diverse range of cultured cell lines, revealing its effects on cell proliferation, survival, and function. In studies on human ovarian cancer cells, bpV(phen) has been shown to induce apoptosis and exhibit anti-angiogenic and anti-tumor activity. medchemexpress.com It demonstrated cytotoxicity against a panel of twenty-eight cell lines representing breast, colon, central nervous system, leukemia, renal, and lung cancers. aacrjournals.org

The compound's impact on neuronal cells has been observed in rat pheochromocytoma (PC12) cells, where treatment with bpV(phen) promoted the surface delivery of newly synthesized delta-opioid receptors, suggesting a potential role in modulating pain signaling pathways. mdpi.com In rat insulinoma RINm5F cells, bpV(phen) was found to provoke cell death primarily through apoptosis, an effect linked to the sustained activation of JNK and p38 MAPK signaling pathways. sci-hub.senih.gov

Research using lung epithelial cells has shown that bpV(phen) can accelerate wound closure. nih.gov This enhanced repair process was attributed to increased cell migration, as the compound was found to reduce cell proliferation at similar concentrations. nih.gov Furthermore, bpV(phen) has demonstrated efficacy against protozoan parasites, inhibiting the proliferation of Leishmania in in vitro settings. medchemexpress.comselleckchem.com

Table 1: Summary of bpV(phen) Effects in Cultured Cell Lines

| Cell Line Type | Specific Cell Line | Observed Effect of bpV(phen) | Mechanistic Insight |

|---|---|---|---|

| Human Cancer | Ovarian Cancer Cells, Panel of 28 Cancer Cell Lines (Breast, Colon, CNS, etc.) | Induces apoptosis; anti-angiogenic and anti-tumor activity. medchemexpress.comaacrjournals.org | Inhibition of protein tyrosine phosphatases. medchemexpress.com |

| Neuronal | PC12 (Rat Pheochromocytoma) | Promoted surface delivery of delta-opioid receptors. mdpi.com | Potential PTEN inhibition. mdpi.com |

| Epithelial | Lung Epithelial Cells | Accelerated wound closure. nih.gov | Enhanced cell migration, not proliferation. nih.gov |

| Pancreatic | RINm5F (Rat Insulinoma) | Induces apoptosis. sci-hub.senih.gov | Sustained activation of JNK and p38 MAPK. sci-hub.senih.gov |

| Protozoan Parasite | Leishmania | Inhibits proliferation. medchemexpress.comselleckchem.com | Inhibition of parasite PTPs. medchemexpress.com |

| Cardiomyoblast | H9c2 cells | Increased apoptosis in hypoxia/reoxygenation-injured cells. medchemexpress.com | Inhibition of PINK1/Parkin-mediated mitophagy. medchemexpress.com |

Organotypic Slices and 3D Cell Culture Models

Organotypic slice cultures, which preserve the complex three-dimensional architecture of tissues, serve as an invaluable ex vivo tool bridging the gap between single-cell cultures and in vivo studies. nih.govmdpi.com This model maintains many of the cellular compositions, connections, and structures found in the original organ, making it suitable for long-term experiments in fields like neurodegenerative disease and tumor biology. nih.govresearchgate.net While the application of bpV(phen) in these specific models is not broadly documented, one study reported that the combination of bpV(phen) with insulin-like growth factor-1 (IGF-1) promotes myelination in both rat and human oligodendrocyte progenitor cultures. mdpi.com This finding highlights the potential of using complex 3D culture systems to investigate the therapeutic applications of bpV(phen), particularly in the context of tissue repair and regeneration. mdpi.com

Biochemical Assays for PTP Activity Measurement

Biochemical assays are fundamental for quantifying the inhibitory potency of bpV(phen) against its target enzymes, the protein tyrosine phosphatases (PTPs). It is characterized as a potent inhibitor of PTEN, PTP-β, and PTP-1B, with IC50 values of 38 nM, 343 nM, and 920 nM, respectively. medchemexpress.comselleckchem.com

The total phosphatase activity in tissue lysates, such as from the lung and spleen, can be measured by monitoring the cleavage of a substrate like p-nitrophenyl phosphate (B84403) (pNPP). aai.org More specific assays involve immunoprecipitation of a particular phosphatase, such as PTP-1B from hepatic endosomes, followed by measurement of its activity. oup.com Such experiments have demonstrated that bpV(phen) can potently inhibit PTPs both in general cellular extracts and when specifically targeting isolated enzymes. aai.orgoup.com For instance, in vivo administration of bpV(phen) in rats led to a significant inhibition of PTP-1B activity in immunoprecipitates from liver endosomes. oup.com These assays confirm that bpV(phen) directly targets and inhibits PTPs, which is the foundational mechanism for its diverse biological effects. nih.govsigmaaldrich.com

Investigational Studies in In Vivo Animal Models

The effects of bpV(phen) have been extensively investigated in various animal models, providing crucial insights into its physiological and pathophysiological roles in a whole-organism context.

Rodent Models of Physiological and Pathophysiological States

In a murine model of allergic asthma, the administration of bpV(phen) during either allergen sensitization or challenge resulted in a significant reduction in key features of the disease, including serum IgE levels, lung tissue inflammation, eosinophilia, and airway hyperresponsiveness. aai.org This suggests that intact PTP activity is required for the full induction of asthma. aai.org

In the context of neurological injury, delayed treatment with bpV(phen) in a mouse model of experimental stroke was shown to significantly improve long-term functional recovery without reducing the initial infarct volume. nih.gov This improvement was associated with enhanced axonal growth. nih.gov Similarly, in models of central nervous system demyelination, bpV(phen) has been suggested as a potential pro-myelinating agent. mdpi.com

Studies on parasitic diseases have also yielded significant findings. In murine models of leishmaniasis, treatment with bpV(phen) effectively controlled the progression of the disease. nih.govresearchgate.net In a model of experimental cerebral malaria, bpV(phen) treatment prevented the development of cerebral pathology and rescued infected animals from mortality. researchgate.net Furthermore, its insulin-mimetic properties have been demonstrated in metabolic studies, where it was shown to lower plasma glucose concentrations in rats. researchgate.net

Table 2: Investigational Studies of bpV(phen) in Rodent Models

| Pathophysiological State | Rodent Model | Key Finding with bpV(phen) Treatment |

|---|---|---|

| Allergic Asthma | Murine model | Reduced serum IgE, lung inflammation, and airway hyperresponsiveness. aai.org |

| Stroke | Mouse model (MCAO) | Improved long-term functional recovery and enhanced axonal density. nih.gov |

| Leishmaniasis | BALB/c and C57BL/6 mice | Controlled progression of infection and reduced parasitic load. nih.govresearchgate.net |

| Cerebral Malaria | Mouse model (P. berghei ANKA) | Precluded development of cerebral pathology and rescued from mortality. researchgate.net |

| Metabolic Studies | Normal rats | Produced a decrease in plasma glucose concentrations. researchgate.net |

Assessment of Mechanistic Pathways in Specific Organ Systems

Investigations into the effects of bpV(phen) on specific organ systems have revealed its ability to modulate key signaling pathways. In a murine asthma model, bpV(phen) injections substantially diminished total phosphatase activity in the lung by 50% and in the spleen by 40%. aai.org This inhibition was accompanied by a modulation of cytokine expression in the spleen, favoring Th1 cytokines while inhibiting Th2 cytokines. aai.org The compound was also observed to reduce phosphatase activity in the kidney and liver. aai.org

A study in Wistar rats found that bpV(phen) administration enhanced the levels of phosphorylated S6 ribosomal protein (pS6), a downstream effector of the mTOR pathway, in kidney and liver tissues. nih.gov However, this effect was not observed in several tissues of the central nervous system (CNS). nih.gov In a mouse model of stroke, bpV(phen) treatment increased the post-ischemic activation of the signaling proteins Akt and mTOR in the brain, which are known to contribute to post-injury axonal regrowth. nih.gov

In the context of parasitic infection, bpV(phen) was found to rapidly and transiently induce the expression of inducible nitric oxide synthase (iNOS) in the livers of mice, enhancing the microbicidal action against Leishmania. nih.gov These studies collectively demonstrate that bpV(phen) exerts its effects by inhibiting PTPs in various organs, thereby modulating critical signaling cascades involved in immunity, cell growth, and metabolism.

Analysis of Downstream Biological Outcomes in Pre-clinical Settings (e.g., neuroprotection, anti-tumor activity)

The biological effects of bpV(phen) following its primary action as a protein tyrosine phosphatase (PTP) inhibitor have been extensively studied in various pre-clinical models. These investigations have primarily focused on its potential therapeutic outcomes, notably in neuroprotection and cancer treatment.

Neuroprotection

In pre-clinical models of central nervous system (CNS) injury and disease, bpV(phen) has demonstrated significant neuroprotective effects. In a rat model of thoracic spinal cord contusion, intrathecal infusion of bpV(phen) rescued dorsal column sensory axons and spared white matter at the injury's epicenter. nih.gov The treatment improved sensorimotor function and provided sustained axonal protection. nih.gov A key mechanism identified for this neuroprotection was the rescue of blood vessels, as bpV(phen) was shown to reduce apoptosis in cultured endothelial cells. nih.gov The neuroprotective effects were observed even when treatment was initiated hours after the initial injury. nih.gov

Further studies in spinal cord injury models have corroborated these findings, showing that systemic administration of related bisperoxovanadium (bpV) compounds can reduce lesion and cavity volume, spare tissue, and decrease motor neuron death. nih.govnih.gov These effects are linked to the activation of pro-survival signaling pathways. nih.gov In a rat model of Parkinson's disease involving 6-hydroxydopamine-induced injury, bpV(phen) treatment resulted in a significant increase in the survival of dopaminergic neurons. rsc.org The compound's utility has also been explored in other neurological contexts. For instance, in a mouse model of neonatal propofol (B549288) exposure which can lead to cognitive deficits, bpV(phen) administration reversed a decrease in hippocampal long-term potentiation and memory. mdpi.com Additionally, the combination of bpV(phen) with insulin-like growth factor-1 (IGF-1) has been shown to promote myelination in rat and human oligodendrocyte progenitor cell cultures, suggesting potential applications in demyelinating diseases like multiple sclerosis. mdpi.com

Table 1: Summary of Neuroprotective Outcomes of bpV(phen) in Pre-clinical Models

| Model System | Key Biological Outcome | Research Findings | Citations |

| Rat Spinal Cord Contusion Injury | Axon & White Matter Sparing | Rescued dorsal column sensory axons and spared white matter at injury epicenter. nih.gov Increased spared tissue and reduced lesion/cavity volume. nih.govnih.gov | nih.govnih.gov |

| Functional Recovery | Greatly improved and normalized sensorimotor function in grid-walking tests. nih.gov | nih.gov | |

| Vascular Protection | Appeared to be mediated by the rescue of blood vessels; reduced apoptosis of cultured endothelial cells. nih.gov | nih.gov | |

| Rat Parkinson's Disease Model (6-OHDA) | Neuronal Survival | Increased survival of dopaminergic neurons in the substantia nigra. rsc.org | rsc.org |

| Mouse Neonatal Anesthesia Exposure | Cognitive Function | Reverted the decrease in hippocampal long-term potentiation and long-term memory. mdpi.com | mdpi.com |

| Rat & Human Oligodendrocyte Cultures | Myelination | Promoted myelination in oligodendrocyte progenitor cells when combined with IGF-1. mdpi.com | mdpi.com |

Anti-Tumor Activity

The role of bpV(phen) and its analogues as anti-neoplastic agents has been evaluated in a range of cancer models. These compounds have demonstrated significant anti-tumor activity both in vitro and in vivo. aacrjournals.orgresearchgate.net An analogue, bpV[Me2Phen], showed submicromolar IC50 values against a panel of cancer cell lines and inhibited tumor growth by 80% in a murine mammary carcinoma model. aacrjournals.org The mechanism of action is linked to the inhibition of key phosphatases involved in cell cycle progression, such as Cdc25A. aacrjournals.org Inhibition of Cdc25A by bpV compounds leads to the inactivation of CDK2 and hypophosphorylation of the Retinoblastoma protein (Rb), resulting in a G1-S cell cycle arrest and apoptosis that is independent of p53. aacrjournals.org

In a three-dimensional culture system of human ovarian cancer cells (OVCAR-3), bpV(phen) led to a dose-dependent decrease in tumor formation. researchgate.net This anti-tumor activity was also confirmed in an in vivo model. researchgate.net The mechanism in this context was associated with a reduction in Cdk2 kinase activity and an increase in the formation of inhibitory complexes Cdk2/p27(kip1) and Cdk2/SHP-1. researchgate.net Further studies have confirmed that bpV(phen) can induce apoptosis and another form of programmed cell death called pyroptosis. nih.gov This is characterized by the activation of caspase 1 and was observed in mouse embryonic fibroblast cells treated with the compound. nih.gov The compound is recognized as a potential anti-tumor agent with anti-angiogenic properties. medchemexpress.commedchemexpress.com Preclinical data has also been reported for its use in neuroblastoma models. ucl.ac.uk

Table 2: Summary of Anti-Tumor Outcomes of bpV(phen) in Pre-clinical Models

| Model System | Key Biological Outcome | Research Findings | Citations |

| Murine Mammary Carcinoma (DA3 model) | Tumor Growth Inhibition | An analogue, bpV[Me2Phen], inhibited tumor growth by 80%. aacrjournals.org | aacrjournals.org |

| Human Ovarian Cancer Cells (OVCAR-3) | Tumor Formation | Caused a dose-dependent decrease in tumor formation in 3-D culture and confirmed anti-tumor activity in vivo. researchgate.net | researchgate.net |

| Various Cancer Cell Lines (SW620, SCC-A, MCF-7, etc.) | Cytotoxicity & Cell Cycle Arrest | Induced G1-S arrest and p53-independent apoptosis through inhibition of Cdc25A and inactivation of CDK2. aacrjournals.org | aacrjournals.org |

| Mouse Embryonic Fibroblasts (MEF) | Programmed Cell Death | Induced both apoptosis (PARP cleavage) and pyroptosis (caspase 1 activation). nih.gov | nih.gov |

Pharmacodynamic Marker Evaluation in Animal Tissues

To confirm that bpV(phen) exerts its biological effects by engaging its intended molecular targets in vivo, researchers have evaluated various pharmacodynamic markers in animal tissues and cell models. These markers are typically downstream signaling molecules whose phosphorylation state is altered by the inhibition of PTPs like PTEN.

In a rat model of cervical spinal cord injury, systemic treatment with a bpV compound resulted in a significant enhancement of downstream Akt and mammalian target of rapamycin (B549165) (mTOR) signaling in the spinal cord tissue one day after injury. nih.gov The increased phosphorylation of Akt is a direct indicator of the inhibition of its negative regulator, PTEN. nih.govnih.gov This was accompanied by a reduction in autophagic activity, a process negatively regulated by the Akt/mTOR pathway. nih.gov

Studies using rat hepatoma cells overexpressing the insulin (B600854) receptor kinase (IRK) further detailed the specific molecular events. oup.com Treatment with bpV(phen) increased the tyrosine phosphorylation and activity of the IRK itself. oup.comnih.gov This led to the subsequent tyrosine phosphorylation of downstream insulin signaling molecules, including the insulin receptor substrate 1 (IRS-1). oup.com These effects were dependent on the kinase activity of the IRK, establishing that bpV(phen) acts by inhibiting a PTP associated with the receptor. nih.gov In mouse embryonic fibroblasts, bpV(phen) treatment was shown to enhance the levels of phosphorylated AKT in a dose-dependent manner, confirming target engagement in a cellular context. nih.gov The compound has also been shown to stimulate the survival-promoting extracellular signal-regulated kinase (ERK) pathway while not affecting other stress-related kinases. researchgate.net

Table 3: Evaluation of Pharmacodynamic Markers for bpV(phen)

| Model System | Tissue/Cell Type | Pharmacodynamic Marker | Observed Effect | Citations |

| Rat Spinal Cord Injury | Spinal Cord Tissue | Phospho-Akt (p-Akt) | Significantly increased levels. | nih.govnih.gov |

| Phospho-mTOR (p-mTOR) | Significantly increased levels. | nih.gov | ||

| Autophagy Markers | Reduced autophagic activity. | nih.gov | ||

| Rat Hepatoma Cells (HTC-IR) | Hepatoma Cells | Insulin Receptor Kinase (IRK) | Increased tyrosine phosphorylation and activity. | oup.comnih.gov |

| Insulin Receptor Substrate 1 (IRS-1) | Increased tyrosine phosphorylation. | oup.com | ||

| Mouse Embryonic Fibroblasts (MEF) | Fibroblasts | Phospho-Akt (p-Akt) | Enhanced levels. | nih.gov |

| Rat Insulinoma Cells (RINm5F) | Insulinoma Cells | Extracellular signal-regulated kinase (ERK) | Induced strong and sustained activation. | researchgate.net |

Structure Activity Relationship Sar Studies and Analogue Development for Research Purposes

Design Principles for Modifying bpV(phen) Derivatives

The design of new bpV(phen) derivatives is rooted in fundamental principles of bioinorganic chemistry and an understanding of the target enzyme's architecture. The goal is to create molecules that not only inhibit the desired PTP effectively but also exhibit selectivity over other members of the highly conserved PTP superfamily.

A key principle in the design of bpV(phen) and its analogues is the structural similarity between the vanadate (B1173111) core and the phosphate (B84403) group of PTP substrates. nih.gov The central vanadium atom in its +5 oxidation state, coordinated to peroxo ligands, mimics the trigonal bipyramidal geometry of the phosphate transition state during the dephosphorylation reaction catalyzed by PTPs. nih.govacs.org This allows the vanadate moiety to fit into the highly conserved PTP active site, which contains a signature C(X)5R motif. researchgate.net

Modifying the organic ligand scaffold is a primary strategy for enhancing the potency and selectivity of bpV compounds. aacrjournals.org The 1,10-phenanthroline (B135089) ligand in bpV(phen) is a neutral, bidentate N,N donor ligand. ontosight.aiwikipedia.org Research has shown that altering this ligand can significantly impact the resulting compound's biological activity.

Studies comparing different bpV derivatives have revealed that the nature of the coordinating ligand is a key determinant of selectivity. For example, bpV compounds featuring neutral N,N ligands, such as the 1,10-phenanthroline in bpV(phen), tend to be more indiscriminate, targeting both PTEN and other classical PTPs like PTP1B and PTP-β. researchgate.netnih.gov In contrast, derivatives containing polar N,O ligands, such as in bpV(pic) (bisperoxovanadium 5-hydroxypyridine), show a greater preference for inhibiting PTEN over other PTPs. researchgate.netnih.gov This suggests that the introduction of polar groups and different coordinating atoms (oxygen instead of nitrogen) can create more specific interactions within the PTEN active site, thereby enhancing selectivity. The ability to modulate specificity by altering the organic heteroligand demonstrates a viable strategy for creating novel phosphatase inhibitors for research and potential therapeutic development. aacrjournals.org

Synthetic Methodologies for Novel bpV(phen) Analogues

The creation of new bpV(phen) analogues relies on versatile synthetic strategies that allow for the modification of both the phenanthroline ligand and the coordination environment of the central vanadium atom.

The 1,10-phenanthroline (phen) scaffold is a highly versatile platform for chemical modification. nih.gov Its polyaromatic structure can be functionalized at multiple positions (specifically the carbon pairs at mdpi.comnih.gov, nih.govmedchemexpress.com, acs.orgmdpi.com, and nih.govmdpi.com), allowing for the introduction of various substituent groups. nih.gov These modifications can alter the steric and electronic properties of the ligand, which in turn influences the stability, reactivity, and biological specificity of the resulting vanadium complex. wikipedia.org

A common strategy involves using substituted phenanthroline precursors in the synthesis of the complex. For example, the analogue bpV[4,7-dimethyl-1,10-phenanthroline] (also referred to as bpV(Me2phen)) is synthesized using 4,7-dimethyl-1,10-phenanthroline (B1295015) instead of the parent phenanthroline ligand. aacrjournals.orgdntb.gov.ua This particular modification was shown to alter the compound's cytotoxic and in vivo insulin-mimetic activities compared to bpV(phen). aacrjournals.orgresearchgate.net More complex functionalizations, as reviewed extensively for the phenanthroline ligand itself, provide a toolbox for chemists to design ligands that can fine-tune the properties of the final bpV analogue for specific applications. nih.gov

The coordination sphere of the vanadium atom is another critical target for modification. The typical synthesis of bpV(phen) involves the reaction of a vanadate source with 1,10-phenanthroline and hydrogen peroxide. ontosight.ai The resulting complex features a vanadium atom coordinated to the bidentate phenanthroline ligand and two peroxo (O2²⁻) ligands. ontosight.ai

Altering this coordination sphere can be achieved by several means. One approach is to change the number of peroxo ligands, leading to monoperoxovanadium (mpV) complexes instead of bisperoxovanadium (bpV) ones. researchgate.net For example, the compound mpV(pic) was synthesized and showed different potency compared to its bpV counterparts. researchgate.net Another strategy involves using multidentate ligands that can occupy more coordination sites. For instance, the use of tridentate Schiff-base ligands has been explored to create oxovanadium(IV) complexes that are potent PTP inhibitors. nih.gov These changes in the coordination environment—from the number of peroxo groups to the type and denticity of the organic ligands—directly affect the geometry and electronic structure of the vanadium center, which is fundamental to its inhibitory mechanism. nih.govacs.org

Correlating Structural Modifications with PTP Inhibition Specificity and Cellular Efficacy

A central aspect of SAR studies is to establish clear correlations between the chemical structure of an analogue and its performance as a PTP inhibitor, both in vitro and in cellular contexts. Research has shown that even subtle changes to the bpV(phen) structure can lead to significant differences in inhibitory potency and selectivity.

The inhibitory concentration (IC50) values of bpV(phen) demonstrate its potent activity against PTEN, with significantly higher concentrations needed to inhibit other phosphatases like PTP-β and PTP1B. medchemexpress.commedchemexpress.com This indicates a degree of selectivity for PTEN.

Table 1: In Vitro Inhibitory Activity of bpV(phen)

| Phosphatase | IC50 Value |

|---|---|

| PTEN | 38 nM medchemexpress.commedchemexpress.com |

| PTP-β | 343 nM medchemexpress.commedchemexpress.com |

| PTP1B | 920 nM medchemexpress.commedchemexpress.com |

This table summarizes the half-maximal inhibitory concentration (IC50) of bpV(phen) against various protein tyrosine phosphatases.

When comparing bpV(phen) to its analogues, a clear structure-activity relationship emerges. As previously mentioned, the switch from a neutral N,N ligand like phenanthroline to a polar N,O ligand like that in bpV(pic) enhances selectivity for PTEN. researchgate.netnih.gov This structural change also translates to differences in cellular and in vivo efficacy. For example, in studies examining insulin-mimetic effects, bpV(pic) was found to be a more potent agent than bpV(phen) for lowering plasma glucose. science.gov This was attributed, in part, to the ability of bpV(pic) to act on skeletal muscle, whereas bpV(phen) did not demonstrate a significant effect on glycogen (B147801) synthesis in that tissue. dntb.gov.uaresearchgate.net

Conversely, the addition of two methyl groups to the phenanthroline ring to create bpV(Me2phen) resulted in a compound with no effect on glycogen synthesis in the diaphragm, unlike bpV(pic) which had a stimulatory effect. researchgate.net These findings underscore the principle that specific structural modifications directly correlate with PTP inhibition profiles and subsequent cellular and physiological outcomes. This allows for the rational design of analogues tailored for specific research questions, such as selectively inhibiting PTEN in studies of neuronal regeneration or insulin (B600854) signaling. jneurosci.orgnih.gov

Table 2: Comparison of In Vivo Effects of bpV Analogues

| Compound | Ligand Type | Effect on Skeletal Muscle Glycogen Synthesis |

|---|---|---|

| bpV(phen) | Neutral (N,N) | No effect dntb.gov.uaresearchgate.net |

| bpV(pic) | Polar (N,O) | Stimulatory researchgate.net |

| bpV(Me2phen) | Neutral (N,N) | No effect researchgate.net |

This table compares the effects of different bpV analogues on a specific physiological process, highlighting how ligand modification impacts in vivo activity.

Theoretical and Computational Approaches in Bpv Phen Research

Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands and in virtual screening for novel drug candidates.

A detailed search of scientific literature did not yield specific studies that have used molecular docking to predict the binding mode of bpV(phen) with protein tyrosine phosphatases (PTPs). Such a study would be invaluable in visualizing the interactions between bpV(phen) and the amino acid residues in the active site of PTPs. Typically, docking studies would help to understand how the vanadium center and the phenanthroline ligand of bpV(phen) orient themselves within the catalytic pocket to achieve inhibition. For instance, it is known that the active site of PTPs contains a highly conserved cysteine residue that is crucial for catalysis, and understanding how bpV(phen) interacts with this and surrounding residues is key to explaining its potent inhibitory effect.

Virtual screening is a computational approach used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. While bpV(phen) is a known PTP inhibitor, there are no specific reports of its use as a template or reference compound in virtual screening campaigns to discover novel PTP inhibitors. Such an approach could leverage the known inhibitory activity of bpV(phen) to identify new chemical scaffolds with potentially improved potency or selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. These simulations can provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not accessible through static models.

There are no specific molecular dynamics simulation studies in the available scientific literature that focus on the dynamic binding interactions of bpV(phen) with PTPs. MD simulations could provide a deeper understanding of the stability of the bpV(phen)-PTP complex, revealing key hydrogen bonds, and other non-covalent interactions that contribute to the binding affinity. Furthermore, these simulations could elucidate the role of water molecules in mediating the interaction between the inhibitor and the enzyme.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on quantum mechanics that are used to compute the properties of molecules. These calculations can provide detailed information about the electronic structure, reactivity, and energetics of a compound. A thorough review of the existing scientific literature did not uncover any studies that have applied quantum chemical calculations to bpV(phen) in the context of its interaction with PTPs. Such calculations could be employed to understand the electronic properties of bpV(phen) that are critical for its inhibitory activity, such as its charge distribution and the nature of its frontier molecular orbitals. This information would be highly valuable for a deeper understanding of its mechanism of inhibition at a subatomic level.

Electronic Structure Analysis of bpV(phen)

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For organometallic compounds like bpV(phen), computational methods such as Density Functional Theory (DFT) are employed to model these characteristics. nih.govmdpi.com DFT calculations can determine the optimized molecular geometry, orbital energies, and the distribution of electron density. nih.govresearchgate.net